4-溴-3',4',5'-三氟二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

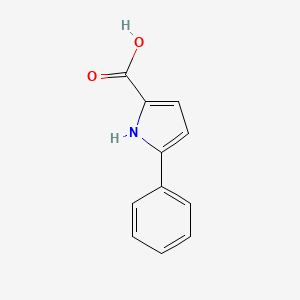

“4-Bromo-3’,4’,5’-trifluorobenzophenone” is a chemical compound with the molecular formula C13H6BrF3O and a molecular weight of 315.09 . It is also known by other names such as “(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone” and "Methanone, (4-bromophenyl)(3,4,5-trifluorophenyl)-" .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3’,4’,5’-trifluorobenzophenone” consists of a benzophenone core with a bromine atom attached to one phenyl ring and three fluorine atoms attached to the other phenyl ring .科学研究应用

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound and its transition metal complexes have been synthesized and studied for their cytotoxicity and antibacterial activity .

- Methods of Application : The novel ligand has been synthesized through Barbier-type reaction and structurally characterized by 1H nuclear magnetic resonance, infrared, ultraviolet-visible, and powder X-ray powder diffraction (XRD) spectral techniques .

- Results or Outcomes : The cytotoxic activity of the complexes and the uncoordinated ligand against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562) exhibits good viability in the range of 52.11-66.23% at the concentration >100-110 µg/mL as compared to the inhibition in the untreated cells .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

Synthesis of (4-Bromo-3-Fluorophenyl)(Pyrimidin-5-yl)Methanol and their Transition Metal Complexes

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound and its transition metal complexes have been synthesized and studied for their cytotoxicity and antibacterial activity .

- Methods of Application : The novel ligand has been synthesized through Barbier-type reaction and structurally characterized by 1H nuclear magnetic resonance, infrared, ultraviolet-visible, and powder X-ray powder diffraction (XRD) spectral techniques .

- Results or Outcomes : The cytotoxic activity of the complexes and the uncoordinated ligand against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562) exhibits good viability in the range of 52.11-66.23% at the concentration >100-110 µg/mL as compared to the inhibition in the untreated cells .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound is a novel ortho-fluoroazobenzene, which is photoactive in solution . It has potential applications in separations, advanced sensors, drug delivery, data storage and molecular switches through external control .

- Methods of Application : The synthesis and structure of this compound is described in the literature . It crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate

属性

IUPAC Name |

(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCMTSYHSKIDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3',4',5'-trifluorobenzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。